molecular formula C12H11BO3 B3029012 4-(4-Hydroxyphenyl)phenylboronic acid CAS No. 477760-86-4

4-(4-Hydroxyphenyl)phenylboronic acid

Cat. No.: B3029012
CAS No.: 477760-86-4
M. Wt: 214.03
InChI Key: DGIKALCQCSMOTG-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids in Contemporary Chemical Sciences

Arylboronic acids are a class of organoboron compounds that have become cornerstones of modern organic chemistry. wisdomlib.orgmackenzie.brdntb.gov.ua Their prominence is largely due to their critical role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. wisdomlib.orglibretexts.org This reaction allows for the efficient construction of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.orgnbinno.com Beyond Suzuki coupling, arylboronic acids are utilized in a variety of other transformations, including C-N and C-O cross-coupling reactions (Chan-Lam coupling), additions to carbonyls and alkenes, and as catalysts themselves. researchgate.net Their general stability, low toxicity, and compatibility with a wide range of functional groups make them highly attractive reagents in both academic research and industrial processes. dntb.gov.ualibretexts.org

Overview of the Biphenyl (B1667301) Core in Molecular Design and Functional Materials

Positioning of 4-(4-Hydroxyphenyl)phenylboronic Acid within Advanced Boronic Acid Chemistry

Within the broad family of advanced boronic acids, this compound holds a strategic position. It elegantly merges the reactive utility of the arylboronic acid group with the structural and electronic advantages of the biphenyl core. Furthermore, the presence of a hydroxyl group at the para position of the second phenyl ring introduces an additional layer of functionality. This hydroxyl group can act as a handle for further chemical modification, a hydrogen bond donor/acceptor to direct molecular assembly, or a key interaction site in biological systems. Consequently, this trifunctional molecule serves not just as a passive building block for creating larger structures but as an active component in the design of functional polymers, targeted pharmaceuticals, and sensitive chemical sensors. chemimpex.com

Properties

IUPAC Name

[4-(4-hydroxyphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIKALCQCSMOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718333
Record name (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477760-86-4
Record name (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Biphenylboronic Acids

Established Synthetic Routes for Boronic Acids

Several well-established routes are commonly employed for the synthesis of arylboronic acids. These methods include the use of Grignard reagents, transition metal-catalyzed cross-coupling reactions, and electrophilic borylation techniques.

A foundational method for the synthesis of arylboronic acids involves the use of Grignard reagents. acs.orggoogle.com This strategy typically begins with the formation of an aryl Grignard reagent from an aryl halide (e.g., aryl bromide or iodide) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com This organomagnesium compound is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronic ester. google.com Subsequent hydrolysis of the boronic ester with an aqueous acid yields the desired arylboronic acid. google.com

Historically, these reactions were often conducted at very low temperatures (below -60°C) to minimize the formation of byproducts from multiple additions of the Grignard reagent to the borate ester. google.com However, procedural modifications have been developed that allow for higher reaction temperatures, between -10°C and 0°C, which are more amenable to industrial-scale production. google.com The choice of the borate ester can also influence the reaction's efficiency, with more sterically hindered esters sometimes offering better selectivity. acs.org

Table 1: Comparison of Grignard-Mediated Borylation Conditions

ParameterTraditional MethodImproved Method
Temperature < -60°C-10°C to 0°C
Typical Yield 30-50%50-70%
Key Reagents Aryl Grignard, Trialkyl BorateAryl Grignard, Trialkyl Borate
Solvent Ethereal (e.g., THF)Ethereal (e.g., THF)
Workup Acidic HydrolysisAcidic Hydrolysis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, primarily known for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. musechem.comwwjmrd.com A variation of this reaction, often referred to as Miyaura borylation, is a powerful method for synthesizing boronic esters. In this approach, an aryl halide or triflate is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. rsc.org

The catalytic cycle of the Miyaura borylation typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. A key advantage of this method is its excellent functional group tolerance, allowing for the synthesis of complex boronic acids that would be incompatible with the highly reactive nature of Grignard or organolithium reagents. rsc.org The development of new ligands, such as specialized phosphines and N-heterocyclic carbenes (NHCs), has significantly expanded the scope and efficiency of these reactions, enabling the use of less reactive aryl chlorides as substrates. musechem.commdpi.com

Table 2: Key Components in Miyaura Borylation

ComponentRoleExamples
Aryl Electrophile Source of the aryl groupAryl bromides, iodides, triflates, chlorides
Boron Source Provides the boronic ester moietyBis(pinacolato)diboron (B₂pin₂), Pinacolborane
Catalyst Facilitates the cross-couplingPalladium complexes (e.g., Pd(dppf)Cl₂)
Ligand Modulates catalyst activity and stabilityPhosphines (e.g., dppf), N-Heterocyclic Carbenes
Base Activates the boron reagentPotassium acetate, Potassium carbonate

Electrophilic borylation involves the direct introduction of a boron-containing group onto an aromatic ring through an electrophilic aromatic substitution mechanism. acs.orgrsc.org This method is particularly effective for electron-rich aromatic compounds. acs.org The reactivity of the borylating agent is a critical factor, with stronger electrophiles like boron trichloride (B1173362) (BCl₃) being capable of borylating a range of arenes. acs.orgrsc.org The reaction often requires a means to manage the generation of HCl as a byproduct, which can be achieved through the use of an amine base or by employing modified Friedel-Crafts conditions. acs.org

More recent advancements in this area include the development of iridium-catalyzed C-H borylation, which offers a different regioselectivity compared to classical electrophilic substitution, often favoring the less sterically hindered positions. nih.govacs.org This catalytic approach has broadened the scope of direct borylation to a wider range of substrates, including those that are not sufficiently activated for traditional electrophilic borylation. nih.gov

Specialized Synthetic Protocols for Hydroxylated Phenylboronic Acids

The synthesis of hydroxylated phenylboronic acids, such as 4-(4-Hydroxyphenyl)phenylboronic acid, presents a specific challenge due to the presence of the acidic phenolic proton. This hydroxyl group can interfere with many of the standard borylation methods, particularly those that utilize highly basic or nucleophilic reagents like Grignard or organolithium reagents. acs.org

To circumvent this issue, a common strategy is the protection of the hydroxyl group prior to the borylation step. The phenol (B47542) is converted into a less reactive functional group, such as an ether or a silyl (B83357) ether, which is stable to the conditions of the subsequent borylation reaction. After the boronic acid moiety has been successfully installed, the protecting group is removed to regenerate the free hydroxyl group. For example, in the synthesis of 4-hydroxyphenylboronic acid, 4-bromophenol (B116583) can be protected as a tert-butyldimethylsilyl (TBDMS) ether before proceeding with Grignard formation and reaction with a borate ester.

Advanced Synthetic Strategies and Catalyst Development for this compound

The synthesis of this compound can be achieved through the application of the methodologies described above, often with specific adaptations to accommodate the hydroxyl group. One documented approach involves a multi-step sequence starting from 4-bromophenol. The phenolic hydroxyl group is first protected, for instance, as a TBDMS ether. The resulting protected aryl bromide is then converted to its Grignard reagent, which is subsequently reacted with trimethyl borate. The final step is an acidic workup that both hydrolyzes the boronic ester and removes the silyl protecting group to yield the target molecule.

Advances in catalyst development for Suzuki-Miyaura and related cross-coupling reactions have a significant impact on the synthesis of functionalized biphenyls derived from this compound. The development of highly active and stable palladium catalysts, often employing bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes, allows for efficient coupling of this boronic acid with a wide range of aryl and heteroaryl halides. musechem.commdpi.com These advanced catalytic systems can operate under milder conditions and with lower catalyst loadings, which is beneficial from both an economic and environmental perspective. Furthermore, research into ligand-free and non-palladium catalysts, such as those based on copper, is an active area of investigation aimed at providing more sustainable synthetic routes. musechem.com The use of water-soluble catalysts and reaction media also represents a green chemistry approach to these transformations. mdpi.com

Advanced Characterization and Computational Analyses of Biphenylboronic Acid Structures

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopy serves as a powerful tool to probe the molecular architecture and dynamic behavior of chemical compounds. By interacting with different forms of electromagnetic radiation, molecules reveal detailed information about their constituent atoms, bond types, and functional groups.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. These methods measure the energies of molecular vibrations, which are unique to specific bonds and structural motifs.

For 4-(4-Hydroxyphenyl)phenylboronic acid, IR and Raman spectra would reveal several characteristic vibrational modes. Key features include the O-H stretching vibrations from both the phenolic hydroxyl group and the two hydroxyl groups of the boronic acid moiety, typically appearing as broad bands in the high-frequency region (3200-3600 cm⁻¹). The B-O stretching vibration is a hallmark of the boronic acid group and is expected in the 1300-1400 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations from both phenyl rings would be observed in the 1400-1600 cm⁻¹ region. The inter-ring C-C bond vibration of the biphenyl (B1667301) core is also a characteristic feature. iucr.org

Analysis of these spectra allows for the confirmation of the compound's chemical structure and can provide insights into intermolecular interactions, such as hydrogen bonding, which is particularly relevant for this molecule due to the presence of multiple hydroxyl groups. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Functional Group
O-H Stretching3200 - 3600Phenolic -OH and Boronic Acid B(OH)₂
Aromatic C-H Stretching3000 - 3100Biphenyl Rings
Aromatic C=C Stretching1400 - 1600Biphenyl Rings
B-O Asymmetric Stretching1300 - 1400Boronic Acid
B-C Stretching1000 - 1090Boron-Phenyl Bond

Note: The data in this table are representative values based on studies of analogous compounds like phenylboronic acid and substituted biphenyls, as specific experimental data for this compound is not available in the cited literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise connectivity and environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the aromatic protons. The two phenyl rings are para-substituted, which would lead to two distinct AA'BB' spin systems, appearing as a set of doublets in the aromatic region (typically 6.8-8.0 ppm). The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing boronic acid group. Signals for the phenolic -OH and the boronic acid -B(OH)₂ protons would also be present, though their chemical shifts can be variable and they may appear as broad singlets. rsc.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically unique carbon atom. Due to the molecule's symmetry, fewer signals than the total number of carbons (12) would be expected. Key signals include those for the ipso-carbons, the carbon atom directly attached to the boronic acid group, and the carbon bonded to the hydroxyl group. The resonance for the carbon atom bonded to boron is often broad due to the quadrupolar nature of the boron nucleus. rsc.org

¹¹B NMR: Boron-11 NMR is particularly useful for studying boron-containing compounds. For this compound, a single resonance would be expected, characteristic of a trigonal planar (sp² hybridized) boron atom. The chemical shift, typically in the range of 27-33 ppm for arylboronic acids, confirms the presence and electronic environment of the boronic acid moiety. thermofisher.com

NucleusExpected Chemical Shift (δ, ppm)Structural Assignment
¹H~9.5 - 10.5Phenolic -OH
¹H~8.0 - 8.2Boronic Acid B(OH)₂
¹H~6.8 - 7.9Aromatic Protons (C-H)
¹³C~155 - 160Carbon attached to -OH
¹³C~115 - 138Aromatic Carbons (C-H and C-C)
¹³C~130 - 135 (broad)Ipso-Carbon attached to Boron
¹¹B~27 - 33B(OH)₂

Note: The data in this table are estimated values based on data from analogous compounds such as 4'-methoxy-[1,1'-biphenyl]-4-ol, [1,1'-Biphenyl]-4-ol, and various phenylboronic acids, as specific experimental data for this compound is not available in the cited literature. rsc.orgrsc.org

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), DFT can accurately predict the ground-state geometry of this compound, including key parameters like bond lengths, bond angles, and dihedral angles. tandfonline.comresearchgate.net

ParameterCalculated Value (Analogous Systems)Method
C-C Inter-ring Bond Length~1.49 ÅDFT/B3LYP
C-B Bond Length~1.56 ÅDFT/B3LYP
B-O Bond Length~1.37 ÅDFT/B3LYP
O-B-O Bond Angle~122°X-ray Diffraction (Biphenyl Boronic Ester)
Inter-ring Dihedral Angle~35 - 45° (in gas phase)DFT/B3LYP

Note: The data in this table are based on DFT calculations and experimental findings for structurally similar molecules, such as substituted biphenyls and phenylboronic acid derivatives, due to the absence of specific published data for this compound. iucr.orgtandfonline.comnih.gov

While DFT provides a static picture of the minimum energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. researchgate.net

For this compound, MD simulations are particularly valuable for exploring its conformational landscape. A key dynamic process is the rotation around the single bond connecting the two phenyl rings. MD can simulate this torsional motion, revealing the distribution of dihedral angles and the time scale of interconversion between different conformations in various environments, such as in a solvent. researchgate.net Developing accurate force field parameters for boron-containing compounds is a critical aspect of performing reliable MD simulations for these systems. rsc.orgresearchgate.net

A Potential Energy Surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its geometric parameters. rsc.org By calculating the energy at various points in the molecule's conformational space, a PES can identify stable isomers (energy minima) and the transition states (saddle points) that connect them.

For this compound, the most significant conformational degree of freedom is the dihedral angle between the two phenyl rings. A one-dimensional PES can be generated by systematically varying this angle and calculating the molecule's energy at each point using a quantum mechanical method like DFT. Such a map would illustrate the energy cost of rotating the rings relative to each other. Typically for biphenyl derivatives, the planar conformation is destabilized by steric hindrance between ortho hydrogens, while the perpendicular conformation is disfavored due to reduced π-conjugation. The PES would therefore show energy minima at twisted (non-planar) conformations, and the height of the barriers on the PES would correspond to the activation energy for rotation. aip.org

Studies on Supramolecular Assembly and Intermolecular Interactions (Dimerization, Hydrogen Bonding)

The molecular architecture of this compound is conducive to the formation of ordered, non-covalent superstructures through directed intermolecular interactions. The primary forces governing its solid-state assembly are hydrogen bonding and the resultant dimerization, which are characteristic features of arylboronic acids.

Detailed crystallographic and computational studies on phenylboronic acid and its derivatives consistently reveal a strong propensity for dimerization. wikipedia.orgnih.gov In the crystalline state, two molecules of an arylboronic acid typically associate via a pair of reciprocal O-H···O hydrogen bonds between their boronic acid moieties. This interaction forms a thermodynamically stable, centrosymmetric eight-membered ring. This dimeric motif is the fundamental building block of the extended supramolecular structure. For phenylboronic acid itself, these dimeric units are further linked into an extended hydrogen-bonded network. wikipedia.org

In the case of this compound, the presence of a terminal hydroxyl group on the biphenyl system introduces an additional site for hydrogen bonding. This phenolic -OH group can act as both a hydrogen bond donor and an acceptor, allowing the primary dimeric units to be interconnected into more complex one-, two-, or three-dimensional networks. The specific arrangement, or polymorphism, can be influenced by crystallization conditions, but the fundamental interactions remain the boronic acid dimerization and the phenolic group's hydrogen bonds.

Computational analyses, often employing Density Functional Theory (DFT), are used to investigate the geometry and energetics of these hydrogen-bonded structures. nih.govresearchgate.net Such studies on analogous compounds like 4-mercaptophenylboronic acid have explored the stability of the hydrogen-bonded dimer. nih.gov These theoretical models help to elucidate the relative strengths of the different hydrogen bonds, predict vibrational spectra associated with these bonds, and rationalize the observed crystal packing. The calculations corroborate experimental findings that the boronic acid dimer is a highly favorable arrangement.

The geometric parameters of the hydrogen bonds forming the dimeric core are well-characterized for many arylboronic acids. While specific experimental data for this compound is not available, the table below provides typical, representative data based on the crystal structure of the parent phenylboronic acid and related compounds.

Table 1: Representative Hydrogen Bond Geometries in Arylboronic Acid Dimers
Interaction TypeDonor-H Distance (Å)H···Acceptor Distance (Å)Donor···Acceptor Distance (Å)D-H···A Angle (°)
B(O-H)···O=B (Dimer)~0.85~1.89~2.74~175
Ph(O-H)···O (Inter-dimer)VariableVariableVariableVariable

Note: The values presented are typical for arylboronic acid dimers and are based on data for analogous compounds. wikipedia.org The parameters for the inter-dimer hydrogen bonds involving the phenolic hydroxyl group are listed as "Variable" as they are highly dependent on the specific crystal packing adopted.

Applications in Advanced Organic Synthesis and Catalysis

Role in Carbon-Carbon Bond Formation Methodologies

The construction of carbon-carbon (C-C) bonds is fundamental to organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. Arylboronic acids are cornerstone reagents in this field, particularly in transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of C-C bonds, specifically for creating biaryl, vinyl-aryl, or alkyl-aryl linkages. This reaction, catalyzed by a palladium(0) complex, couples an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a base.

4-(4-Hydroxyphenyl)phenylboronic acid is an excellent coupling partner in these reactions. It serves as the source of the 4-hydroxyphenylphenyl group, enabling the direct installation of this biphenyl (B1667301) scaffold into target molecules. This strategy has been employed in the synthesis of various complex structures, including bisphenol neolignans, which are of interest for their potential biological activities. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

The reaction conditions for Suzuki-Miyaura coupling can be finely tuned to optimize yield and selectivity. A typical procedure involves the reaction of an aryl bromide with this compound using a palladium catalyst and a base in a suitable solvent mixture.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (1)dppf (3)K₂CO₃ (5)THF / H₂O6785
2Pd(PPh₃)₄ (3)-Na₂CO₃ (3)Toluene / EtOH / H₂O8092
3PdCl₂(dppf) (2)-Cs₂CO₃ (2.5)Dioxane / H₂O9088

This table presents representative conditions for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Actual yields are substrate-dependent.

While the Suzuki-Miyaura reaction is the most common application for boronic acids, their utility extends to analogues of other classic cross-coupling reactions.

Heck-Type Reactions : The traditional Mizoroki-Heck reaction couples an organic halide with an alkene. However, oxidative Heck-type reactions have been developed where arylboronic acids serve as the arylating agent in place of aryl halides. nih.govbeilstein-journals.org These reactions are typically catalyzed by palladium(II) and require a reoxidant to regenerate the active catalyst. nih.gov Rhodium-catalyzed Heck-type reactions have also been developed that successfully couple arylboronic acids with olefins, particularly in aqueous media. organic-chemistry.orgrsc.org This approach broadens the scope of Heck chemistry, allowing for the formation of substituted alkenes from readily available boronic acid precursors.

Sonogashira-Type Reactions : The Sonogashira coupling traditionally joins a terminal alkyne with an aryl or vinyl halide. Analogous reactions have been developed that couple terminal alkynes directly with arylboronic acids. beilstein-journals.org These transformations can be catalyzed by palladium or gold complexes and often require a silver salt or another oxidant to facilitate the C-C bond formation. beilstein-journals.org This method provides a direct route to arylalkynes, which are important structural motifs in pharmaceuticals and materials science.

Catalytic Functions of Boronic Acids in Organic Transformations

Beyond their role as stoichiometric reagents in cross-coupling, boronic acids, including this compound, can function as catalysts themselves. Their utility as organocatalysts stems from their nature as mild, organic-soluble Lewis acids.

Boronic acids can catalyze a variety of organic reactions through the activation of hydroxyl-containing functional groups, such as alcohols and carboxylic acids. This catalytic activity relies on the ability of the boron center to form reversible covalent bonds with diols or other bidentate ligands. The key principle of boronic acid catalysis (BAC) is the electrophilic activation of these functional groups, which facilitates subsequent transformations under mild conditions.

This activation can promote dehydrative reactions, such as the formation of ethers from alcohols or amides from carboxylic acids and amines. The boronic acid catalyst coordinates to the hydroxyl group, making it a better leaving group and facilitating nucleophilic attack. This circumvents the need for harsh conditions or wasteful stoichiometric activating agents.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Boronic acids are key participants in several important MCRs.

Petasis (borono-Mannich) Reaction : This reaction involves the coupling of an amine, a carbonyl compound (often an α-hydroxy aldehyde), and a vinyl- or arylboronic acid. The boronic acid acts as the nucleophilic component, transferring its organic substituent to an intermediate iminium ion formed from the amine and aldehyde. This provides a direct route to allylic amines, amino acids, and other valuable nitrogen-containing compounds.

Passerini-Type Reactions : Recently, boronic acids have been engaged as carbon nucleophiles in Passerini-type three-component reactions. This transformation combines an aldehyde, an isocyanide, and a boronic acid to generate α-hydroxyketones, demonstrating the versatility of boronic acids in forging complex molecular scaffolds.

Phenylboronic acid has also been shown to be an effective catalyst for classic MCRs like the Biginelli and Hantzsch reactions, which are used to synthesize dihydropyrimidinones and dihydropyridines, respectively.

Synthesis of Complex Architectures and Heterocyclic Systems Utilizing Biphenylboronic Acid Scaffolds

The biphenyl structure formed from this compound serves as a rigid and versatile scaffold for the construction of more elaborate molecules, including complex natural product analogues, polymers, and heterocyclic systems.

The synthesis of bisphenol neolignans, for example, relies on a key Suzuki-Miyaura coupling step to build the central biphenyl skeleton. Subsequent modifications of the functional groups on this scaffold allow for the creation of a diverse library of related compounds for further study. Similarly, this boronic acid has been used as a precursor in the synthesis of estrone-derived cyclopamine (B1684311) analogs, which are investigated as potential anti-cancer agents.

In materials science, this compound has been used to prepare boron-doped mesoporous carbon materials. In this application, it acts as both a carbon and boron source, leading to materials with unique electrochemical properties suitable for applications like supercapacitors.

Furthermore, the biphenyl unit can be a foundational element in the synthesis of complex heterocycles. Boronic acids are common starting materials for creating boron-containing heterocycles like benzoxaboroles through cyclocondensation reactions. aablocks.com More broadly, a biphenyl scaffold, once constructed, can undergo further intramolecular or intermolecular reactions to form fused or linked heterocyclic rings, such as furans, benzimidazoles, or benzoxazoles, which are prevalent in medicinal chemistry. semanticscholar.org The strategic placement of functional groups on the biphenyl core directs the subsequent cyclization pathways, enabling access to a wide range of complex heterocyclic architectures. aablocks.comresearchgate.net

Research Frontiers in Medicinal Chemistry and Chemical Biology

Boronic Acid-Based Drug Design and Discovery Principles

The incorporation of boronic acids into medicinal chemistry has grown significantly, with several boronic acid drugs approved by the Food and Drug Administration (FDA). These compounds are attractive due to their unique physicochemical characteristics and their ability to act as bioisosteres for other functional groups like carboxylic acids or phenols. The principles of their design often revolve around the boron atom's ability to interact with biological nucleophiles.

Boronic acids are highly effective enzyme inhibitors, primarily due to the unique behavior of their boron atom. The boron atom possesses a vacant p-orbital, making it an electrophile that can readily accept a pair of electrons from a nucleophile, such as the hydroxyl group of a serine residue in the active site of an enzyme. This interaction allows the boron atom to change its hybridization from a trigonal planar sp2 state to a tetrahedral sp3 state.

This geometric shift is central to their primary mechanism of inhibition: mimicking the transition state of an enzymatic reaction. mdpi.com Many enzymes, particularly hydrolases like proteases and β-lactamases, function by forming a transient tetrahedral intermediate with their substrate. By forming a stable tetrahedral adduct with the enzyme's active site, the boronic acid inhibitor effectively mimics this high-energy transition state, binding tightly and blocking the enzyme's catalytic activity. mdpi.com This covalent interaction leads to potent and often prolonged inhibition. mdpi.com

Key mechanisms include:

Transition-State Analogy: The boronic acid forms a stable tetrahedral complex with a key nucleophile (e.g., serine, threonine) in the enzyme's active site, mimicking the unstable tetrahedral intermediate of the natural substrate hydrolysis.

Covalent Bond Formation: A reversible covalent bond is formed between the boron atom and the enzyme's nucleophilic residue, leading to a stable complex that blocks substrate access. mdpi.com

Specificity: The organic moiety attached to the boronic acid group (the 'R' group) provides specificity, allowing the inhibitor to be tailored to fit the binding pocket of the target enzyme.

Table 1: Key Enzyme Inhibition Mechanisms of Boronic Acids
MechanismDescriptionKey Interaction
Transition-State MimicryThe inhibitor adopts a tetrahedral geometry that resembles the high-energy transition state of the enzymatic reaction.Formation of a stable tetrahedral adduct.
Covalent InhibitionForms a reversible covalent bond with a nucleophilic residue in the enzyme's active site.Boron-Serine/Threonine bond.

The principle of molecular recognition by boronic acids is founded on their ability to form reversible covalent ester bonds with 1,2- or 1,3-diols. This interaction is particularly relevant in biological systems due to the abundance of diol-containing molecules such as saccharides (sugars), glycoproteins, and ribonucleic acids. Phenylboronic acid (PBA) and its derivatives can selectively bind to cis-diols present on these biomolecules. nih.gov

This specific binding capability is exploited for receptor antagonism and molecular sensing. For instance, if a receptor's activity depends on binding to a specific glycoprotein (B1211001), a boronic acid-based molecule can act as a competitive antagonist by binding to the same diol motifs on that glycoprotein, thereby blocking the natural protein-receptor interaction. The strength and pH sensitivity of this boronate ester formation can be tuned by modifying the substituents on the phenyl ring, allowing for the design of receptors with specific affinities and responsiveness. nih.govnih.gov This makes compounds like 4-(4-Hydroxyphenyl)phenylboronic acid scaffolds of interest for developing targeted biological probes and modulators.

Therapeutic Modalities Exploiting Boronic Acid Reactivity

The unique reactivity of the boronic acid group is being harnessed to develop novel therapeutic strategies, particularly in oncology and infectious diseases.

Two prominent strategies in cancer therapy involve using boronic acids for targeting and for creating environment-sensitive prodrugs.

Sialic Acid Recognition: Many cancer cells overexpress glycoproteins on their surface that are terminated with sialic acid (SA). nih.govrsc.org Sialic acid contains the necessary cis-diol structure that phenylboronic acid (PBA) derivatives can recognize and bind to. nih.govrsc.org This specific interaction allows PBA-functionalized nanoparticles or drug conjugates to selectively target and bind to cancer cells, which have a higher density of SA compared to healthy cells. nih.govrsc.org This targeting strategy enhances the local concentration of the therapeutic agent at the tumor site, improving efficacy while minimizing off-target toxicity. nih.govacs.org The binding affinity is also pH-sensitive, becoming stronger in the slightly acidic tumor microenvironment, which further enhances selectivity. nih.gov

Prodrug Activation: Boronic acids are used as "triggers" in prodrug design. tandfonline.com A prodrug is an inactive molecule that is converted into an active drug within the body. In this strategy, the boronic acid group is used to mask a functional group (like a hydroxyl or amine) on a potent anticancer drug, rendering it inactive. researchgate.net The tumor microenvironment is often characterized by high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). sysu.edu.cnacs.org The carbon-boron bond of the boronic acid is susceptible to oxidation by these ROS. tandfonline.com Upon exposure to the high ROS levels in a tumor, the boronic acid is cleaved, unmasking the active drug precisely at the desired site of action. tandfonline.comresearchgate.net This ensures that the cytotoxic agent is released preferentially within the tumor, protecting healthy tissues. researchgate.net

Table 2: Boronic Acid Strategies in Cancer Therapy
StrategyMechanismTargetAdvantage
Sialic Acid RecognitionReversible covalent bonding between boronic acid and cis-diols on sialic acid. nih.govrsc.orgOverexpressed sialic acid on cancer cell surfaces. nih.govTargeted drug delivery, reduced systemic toxicity. acs.org
Prodrug ActivationOxidative cleavage of the carbon-boron bond by high levels of ROS in the tumor microenvironment. tandfonline.comInactive drug is converted to its active form. researchgate.netSite-specific drug release, improved safety profile. researchgate.net

Boronic acids have emerged as a promising class of anti-infective agents due to their ability to inhibit essential microbial enzymes.

Antibacterial Agents: A major mechanism of bacterial resistance to common antibiotics like penicillin is the production of β-lactamase enzymes, which destroy the antibiotic. Boronic acids are potent inhibitors of these serine-based β-lactamases. mdpi.comnih.gov By forming a covalent adduct with the active site serine residue, they deactivate the enzyme, thus restoring the efficacy of β-lactam antibiotics. mdpi.com Furthermore, boronic acids can interfere with bacterial quorum sensing, a communication process essential for biofilm formation, and can disrupt the bacterial cell surface by binding to glycans. nih.govnih.gov Notably, 4-Hydroxyphenylboronic acid has been identified as a reactant for preparing enzymatic inhibitors intended for treating Gram-negative bacterial infections.

Antifungal Agents: The mechanism of action for antifungal boronic acids often involves the inhibition of a crucial fungal enzyme called leucyl-tRNA synthetase (LeuRS). This enzyme is vital for protein synthesis. The boronic acid moiety interacts with the editing site of the LeuRS enzyme, trapping the tRNALeu and preventing protein synthesis, which ultimately leads to fungal cell death. Tavaborole is an FDA-approved topical antifungal drug that functions via this mechanism.

While research into boronic acids as antimalarial agents is ongoing, some studies have investigated related compounds. For instance, polyhydroxyphenyl derivatives have been screened for their ability to inhibit the growth of the malaria parasite Plasmodium falciparum. nih.gov

Bioconjugation and Bioimaging Probe Development

The specific and reversible reactivity of boronic acids with diols makes them exceptional tools for bioconjugation and the development of bioimaging probes.

Bioconjugation: This process involves linking two or more molecules, at least one of which is a biomolecule. The boronic acid-diol interaction provides a powerful method for creating these linkages under physiological conditions. nih.gov For example, a protein can be functionalized with a boronic acid, and a payload (like a drug or a fluorescent dye) can be modified with a diol. Mixing these components results in the formation of a stable, yet potentially reversible, conjugate. This chemistry is used for protein immobilization, creating antibody-drug conjugates, and assembling complex biomaterials. nih.gov

Bioimaging Probes: To create a bioimaging probe, a boronic acid recognition element is typically attached to a fluorophore (a molecule that emits light). nih.gov These probes can be designed to detect and visualize the presence and location of diol-containing biomolecules, such as specific carbohydrates on cell surfaces. rsc.org When the boronic acid portion of the probe binds to its target carbohydrate, it can cause a change in the fluorescence properties of the attached dye (e.g., a "turn-on" or a shift in color), signaling the binding event. nih.gov This allows for real-time imaging of specific glycans in living cells, which is valuable for diagnosing diseases like cancer where cell-surface glycosylation patterns are altered. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. These studies typically involve systematic modifications of the parent molecule at three primary locations: the boronic acid moiety, the biphenyl (B1667301) core, and the terminal hydroxyl group. While comprehensive SAR data originating directly from this compound as a lead compound is limited in publicly accessible literature, extensive research on analogous aryl boronic acids and their more complex derivatives provides a strong framework for understanding the likely impact of structural modifications.

The boronic acid group itself is a key pharmacophore. Its boron atom is electrophilic and can form a reversible covalent bond with nucleophilic residues, such as the serine hydroxyl group in the active site of many proteases and β-lactamases. documentsdelivered.comresearchgate.net This interaction is often central to the compound's mechanism of action, making the boronic acid group essential for biological activity. mdpi.com

Modifications to the aromatic rings are a primary strategy for modulating activity. The substitution pattern on the phenyl rings can significantly alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing its binding affinity to a biological target. Research on related benzoxaborole derivatives, which are cyclic esters of phenylboronic acids, clearly demonstrates this principle. A study by Zhang et al. on benzoxaborole derivatives as antimalarial agents revealed that varying the substituents on the benzene (B151609) ring led to significant differences in potency against Plasmodium falciparum. mdpi.comnih.gov

Table 1: SAR of Benzoxaborole Derivatives Against P. falciparum

Compound IDCore StructureSubstitutionIC₅₀ (µM)
33 Benzoxaborole5-Fluoro-7-(2-carboxyethyl)0.209
34 Benzoxaborole6-Fluoro-7-(2-carboxyethyl)0.061
35 Benzoxaborole4,6-Difluoro-7-(2-carboxyethyl)0.209

This table illustrates how the position and number of fluoro substituents on the core ring structure influence the antimalarial activity. Data sourced from Zhang et al. as cited in a broader review. mdpi.comnih.gov

Furthermore, the this compound scaffold can serve as a foundational piece for constructing more elaborate inhibitors. In such cases, the nature of larger chemical groups appended to this core structure plays a dominant role in determining the biological effect. Studies on boronic acid derivatives of the proteasome inhibitor tyropeptin show that modifications to the N-terminal acyl moiety, which is attached to a boronic acid-containing peptide backbone, drastically affect both inhibitory potency and cytotoxicity against tumor cell lines. nih.govresearchgate.net For instance, the introduction of a 3-phenoxyphenylacetamide group resulted in one of the most potent derivatives. researchgate.net

Table 2: SAR of Tyropeptin-Boronic Acid Derivatives Against 20S Proteasome

Compound IDN-Terminal Acyl MoietyProteasome Inhibition (IC₅₀, nM)Cytotoxicity RPMI8226 (IC₅₀, nM)
6 3-Phenoxyphenylacetamide3.511
21 3-Fluoropicolinamide4.86.2
22 3-Chloropicolinamide3.37.9

This table demonstrates the impact of modifying a larger appended group on the biological activity of complex boronic acid derivatives. nih.govresearchgate.net

The terminal 4'-hydroxyl group on the this compound molecule offers another critical point for modification. This group can participate in hydrogen bonding within a target's active site, acting as either a hydrogen bond donor or acceptor. Exploring modifications such as conversion to a methoxy (B1213986) group (O-methylation) or other ethers would be a standard SAR approach to determine the importance of this hydrogen bond for activity. The biphenyl scaffold provides a semi-rigid backbone that positions the boronic acid and hydroxyl groups at a defined distance and orientation, which can be crucial for fitting into a specific binding pocket.

Innovations in Sensing and Materials Science

Design and Mechanism of Boronic Acid-Based Chemosensors and Biosensors

Boronic acid-based sensors operate on the principle of reversible ester formation with diols. researchgate.netscispace.com This interaction triggers a detectable signal, which can be electrochemical, fluorescent, or colorimetric, allowing for the quantitative or qualitative analysis of a target analyte. The design of these sensors often involves integrating the boronic acid recognition element with a signal transducer.

Electrochemical biosensors incorporating boronic acids offer high sensitivity and selectivity for detecting a range of biomolecules. nih.govfrontiersin.org These platforms typically involve modifying an electrode surface with a boronic acid-containing compound. When the target analyte, such as a glycoprotein (B1211001) or a neurotransmitter like dopamine (B1211576), binds to the boronic acid, it alters the electrochemical properties of the electrode surface, generating a measurable signal. nih.gov

A common strategy is to use boronic acid as a recognition element to capture diol-containing targets. For instance, an electrochemical assay for dopamine was developed using a double molecular recognition strategy. nih.gov In this system, an electrode was first modified to capture dopamine, which then exposed its diol groups to react with 4-mercaptophenylboronic acid, leading to a detectable signal. nih.gov This method allowed for the quantification of dopamine at nanomolar concentrations. nih.gov

Another approach utilizes boronic acid functionalized with a redox-active molecule, such as ferrocene (B1249389), which acts as an electroactive label. mdpi.com When this functionalized boronic acid binds to a target analyte captured on an electrode, the ferrocene provides a distinct electrochemical signal that can be measured, for example, by differential pulse voltammetry (DPV). mdpi.com These platforms have been successfully applied to the detection of glycoproteins, DNA, and lipopolysaccharides. mdpi.com The versatility of these systems is further enhanced by integrating them with nanomaterials, which can amplify the signal and improve the sensor's performance. mdpi.comrsc.org

Table 1: Comparison of Electrochemical Sensing Platforms for Biomarker Detection.
Target AnalyteSensing StrategyDetection LimitReference
DopamineDouble molecular recognition with 4-mercaptophenylboronic acid0.74 nM nih.gov
EpinephrinePEDOT-AuNPs composite on glassy carbon electrode1.4 μM mdpi.com
SerotoninPEDOT-AuNPs composite on glassy carbon electrode5.7 μM mdpi.com
Bisphenol A (BPA)Carbon black and chitosan-stabilized platinum nanoparticles7.9 nM rsc.org

Fluorescent and colorimetric sensors based on boronic acids provide visual and highly sensitive detection methods. nih.govnih.gov These strategies rely on changes in the fluorescence or color of a probe upon binding to a target analyte. The interaction between the boronic acid group and the analyte modulates the photophysical properties of an integrated fluorophore or chromophore. nih.gov

For example, a fluorescent sensor for the detection of Fe³⁺ ions was developed using a novel diboronic acid compound. nih.gov The addition of Fe³⁺ ions caused an immediate and significant quenching of the sensor's fluorescence, allowing for real-time detection. nih.gov This sensor demonstrated high selectivity for Fe³⁺ over a range of other metal ions. nih.gov

In another approach, molecularly imprinted polymers (MIPs) incorporating a boronic acid monomer (4-vinylphenylboronic acid) and a fluorescent template (Alizarin Red S, ARS) were created. rsc.org The formation of the complex between the boronic acid and the diol-containing ARS results in strong fluorescence. nih.govrsc.org This system allows for the real-time monitoring of template binding and dissociation. rsc.org Furthermore, these fluorescent MIP nanoparticles can be used as recyclable sensors for other analytes, such as copper ions, which quench the fluorescence by forming a more stable complex with the ARS template. rsc.org

Colorimetric detection is often achieved through similar principles, where the binding event causes a visible color change. These methods are particularly useful for developing test strips for rapid, on-site analysis. nih.gov

The fundamental principle underpinning the function of these sensors is the molecular recognition of cis-diols by the boronic acid group. scispace.com This interaction is a reversible covalent reaction that forms a five- or six-membered cyclic boronate ester. researchgate.netnih.gov The stability of this complex is dependent on several factors, including the pH of the solution, the structure of the diol, and the electronic properties of the phenylboronic acid derivative. scispace.com

Phenylboronic acid itself is a weak acid with a pKa of about 9. scispace.com It exists in equilibrium between a neutral trigonal-planar form and a negatively charged tetrahedral boronate form. nih.gov The tetrahedral form binds more strongly with diols. Consequently, the binding is most effective at a pH above the pKa of the boronic acid. nih.gov This pH-dependent binding is a key feature that is exploited in the design of stimuli-responsive materials. nih.gov

This recognition capability extends beyond simple diols to a wide range of important biomolecules, including:

Saccharides: The ability to bind with sugars like glucose has been extensively explored for developing glucose sensors and glucose-responsive insulin (B600854) delivery systems. researchgate.netnih.govresearchgate.net

Glycoproteins: Many proteins are glycosylated, and the glycan chains often contain diol moieties that can be targeted by boronic acid-based sensors. mdpi.com

Catecholamines: Neurotransmitters such as dopamine contain a catechol group (a 1,2-diol on a phenyl ring), enabling their detection by boronic acid sensors. nih.gov

Ribonucleotides: The ribose unit in RNA contains a 2',3'-cis-diol, making it a target for boronic acid recognition. researchgate.net

Advanced Polymeric Materials and Functional Composites

The incorporation of 4-(4-Hydroxyphenyl)phenylboronic acid and its derivatives into polymer structures has led to the creation of advanced functional materials. These materials leverage the unique diol-binding properties of the boronic acid moiety to create stimuli-responsive systems, particularly for biomedical applications. researchgate.netnih.gov

Boronic acid-containing polymers can be synthesized through various polymerization techniques. A common method is the polymerization of monomers that already contain a boronic acid group, such as 3-acrylamidophenylboronic acid (APBA) or 4-vinylphenylboronic acid (4-VBA). nih.govrsc.orgresearchgate.net

Controlled polymerization methods, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to create well-defined block copolymers. nih.govresearchgate.net For example, a block copolymer of Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) was synthesized using RAFT. nih.gov This method allows for precise control over the polymer's molecular weight and architecture, which is crucial for its subsequent application.

Other synthesis strategies include the chemical modification of pre-existing polymers. For instance, polyamines can be modified with compounds like 4-carboxyphenylboronic acid to introduce the desired functionality. google.com These synthesis routes enable the creation of a diverse range of polymer structures, from linear chains to complex nanoparticles and hydrogels. researchgate.netnih.gov

Table 2: Examples of Boronic Acid-Containing Polymers and Their Synthesis.
PolymerMonomer(s)Synthesis MethodReference
PNIPAM-b-PAPBAN-isopropylacrylamide, 3-acrylamidophenylboronic acidRAFT Polymerization nih.gov
mPEG-b-P(4-VBA)4-vinylphenylboronic acid, mPEG-functionalized CTARAFT Polymerization researchgate.net
PAAn modified with 4-Carboxyphenylboronic acidAllylamine, 4-Carboxyphenylboronic acidFree radical addition, post-modification google.com
ELP-PAPBA NanoparticlesN-3-acrylamidophenylboronic acid, Elastin-like polypeptide (ELP)Polymerization in the presence of ELP rsc.org

By carefully selecting the polymer backbone and the boronic acid derivative, material properties can be tailored for specific uses. researchgate.net The stimuli-responsive nature of the boronic acid-diol interaction is particularly valuable in designing "smart" materials.

Drug Delivery Systems: A major application area is in glucose-responsive drug delivery systems for diabetes treatment. nih.govnih.gov Phenylboronic acid-functionalized polymers can be used to create hydrogels or nanoparticles that encapsulate insulin. researchgate.netnih.gov In the presence of high glucose concentrations, the glucose competes with the cross-links within the polymer matrix, causing the material to swell or dissociate and release the encapsulated insulin. nih.govnih.gov For example, nanoparticles formed by the self-assembly of a boronic acid-based block copolymer and a fluorescent glucosamine-polymer complex demonstrated glucose-responsive behavior. nih.gov Similarly, phenylboronic acid-incorporated elastin-like polypeptide (ELP) nanoparticles have been developed for targeted cancer therapy, leveraging the interaction between boronic acid and overexpressed sialic acid on cancer cells to enhance cellular uptake. rsc.org

Optical Materials: The integration of boronic acids into materials can also be used to create optical sensors. bldpharm.com For instance, polymers can be designed to change their optical properties, such as fluorescence or refractive index, upon binding to saccharides. These materials have potential applications in diagnostics and bio-imaging.

Supramolecular Chemistry and Crystal Engineering with Biphenylboronic Acids.

Arylboronic acids, including derivatives of biphenylboronic acid, have emerged as highly versatile building blocks in the fields of supramolecular chemistry and crystal engineering. researchgate.net The boronic acid functional group, –B(OH)2, is a key player in the formation of non-covalent assemblies, acting as both a hydrogen bond donor and acceptor. nih.gov This dual capability allows it to form robust and directional interactions, which are fundamental to the rational design and synthesis of new molecular materials and crystalline structures. researchgate.netdiva-portal.org

The utility of these compounds in constructing supramolecular architectures stems from the predictable and competitive nature of the interactions involving the boronic acid moiety. diva-portal.org In molecules that contain other functional groups capable of forming hydrogen bonds, such as the hydroxyl group in this compound, there is often competition in the formation of intermolecular connections. diva-portal.org Studies on the closely related 4-hydroxyphenylboronic acid (4HPBA) have provided significant insights into these interactions. diva-portal.orgresearchgate.net

Detailed research into the co-crystallization of 4-hydroxyphenylboronic acid with various nitrogen-containing organic molecules (aza donors) has revealed the competitive interplay between the boronic acid group and the phenolic hydroxyl group in forming supramolecular synthons. diva-portal.org A synthon is a structural unit within a molecule that can form intermolecular interactions. The analysis of these co-crystals demonstrates that both the boronic acid and the phenolic group can effectively form strong hydrogen bonds, particularly O–H⋯N bonds, with aza donors. researchgate.netdiva-portal.org

The specific conformation of the –B(OH)2 group, such as syn-syn or syn-anti, can vary depending on the co-former molecule it interacts with. nih.gov This conformational flexibility, combined with the directional nature of the hydrogen bonds, leads to the formation of diverse and intricate supramolecular networks. researchgate.net These networks can manifest as complex architectures, including stacked layers, helical chains, and interconnected ribbons, depending on the geometry and functionality of the constituent molecules. nih.gov

Below is a summary of co-crystals formed between 4-hydroxyphenylboronic acid (4HPBA) and various aza donors, highlighting the key interactions.

Co-crystal FormerKey Intermolecular InteractionsResulting Supramolecular Motif
PhenazineO–H⋯N hydrogen bondsHeteromeric interactions
1,10-PhenanthrolineO–H⋯N hydrogen bondsHeteromeric interactions
4,7-PhenanthrolineO–H⋯N hydrogen bondsHeteromeric interactions
TheophyllineO–H⋯N hydrogen bondsHeteromeric interactions

Emerging Research Directions and Future Outlook

Integration of 4-(4-Hydroxyphenyl)phenylboronic Acid in Nanotechnology and Nanoscience

The integration of phenylboronic acid (PBA) derivatives into nanomaterials is a well-established strategy for creating "smart" systems for diagnostics and therapy. researchgate.netnih.gov The future for this compound lies in its use as a functionalizing agent for a variety of nanoparticles, leveraging the boronic acid's ability to form reversible covalent bonds with diols. This property is particularly useful for targeting sialic acid, a sugar that is often overexpressed on the surface of cancer cells. nih.govjapsonline.com

Future research is expected to focus on grafting this compound onto the surfaces of nanoparticles, such as:

Gold Nanoparticles (AuNPs): To create colorimetric sensors for cancer cell detection.

Quantum Dots (QDs): To develop fluorescent probes for cellular imaging and tracking. nih.gov

Polymeric Nanogels: To engineer stimuli-responsive drug delivery systems that release their payload in the acidic tumor microenvironment or in response to specific carbohydrates. researchgate.netnih.gov

Magnetic Nanoparticles (MNPs): For targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI). nih.gov

The biphenyl (B1667301) structure of the molecule provides a rigid spacer, which can optimize the presentation of the boronic acid group for binding, while the terminal hydroxyl group offers an additional site for conjugation or for modulating the hydrophilicity of the nanoparticle surface.

Nanoparticle TypePotential Application with this compoundKey Feature Utilized
Gold Nanoparticles (AuNPs) Colorimetric biosensing of glycoproteins or cancer cells.Boronic acid affinity for sialic acid.
Quantum Dots (QDs) Targeted fluorescent imaging of tumors.Sialic acid recognition.
Polymeric Nanogels Glucose- or pH-responsive drug delivery. researchgate.netnih.govReversible diol binding, pH sensitivity.
Carbon Dots (CDs) Fluorescent probes for detecting catechol or specific biomolecules. nih.govBoronic acid as a recognition site.
Injectable Hydrogels Scaffolds for bone tissue engineering and regenerative medicine. nih.govCross-linking and adhesion properties.

Advanced Computational Design for Rational Drug and Material Development

Computational chemistry and pharmacology are poised to accelerate the development of new drugs and materials based on this compound. nih.govnih.gov Techniques such as Density Functional Theory (DFT) and molecular docking simulations can be employed to predict and rationalize the molecule's behavior at an atomic level. dntb.gov.ua

For Drug Development:

Molecular Docking: Simulations can predict the binding affinity and mode of interaction of this compound with various biological targets, such as the active sites of enzymes (e.g., proteasomes, β-lactamases) or the carbohydrate-binding domains of lectins. mdpi.comnih.govsemanticscholar.org This allows for the rational design of novel inhibitors.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

For Material Development:

Molecular Dynamics (MD): Simulations can model the self-assembly of molecules into larger structures, such as liquid crystals or films, predicting their stability and bulk properties.

Quantum Chemistry: DFT calculations can predict electronic properties, such as the HOMO-LUMO gap, which is crucial for designing organic semiconductors or components for optical devices. dntb.gov.ua

The table below illustrates the types of predictive data that computational studies could generate for this compound to guide its development.

Computational MethodPredicted PropertyPotential Application
Molecular Docking Binding Energy (kcal/mol) with Serine ProteasesDesign of enzyme inhibitors.
ADMET Prediction Oral Bioavailability, Blood-Brain Barrier PermeationAssessment of drug-likeness. nih.gov
DFT Calculations HOMO-LUMO Energy Gap (eV)Design of organic electronic materials.
MD Simulations Self-Assembly Behavior in SolutionDevelopment of functional hydrogels or films.

Novel Catalytic Systems and Sustainable Synthetic Approaches

Arylboronic acids are foundational reagents in modern organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nbinno.com Future research will likely focus on developing novel and more sustainable catalytic systems that utilize this compound as a key building block.

Key directions include:

Heterogeneous Catalysis: Immobilizing palladium catalysts on supports like chitosan (B1678972) or other biopolymers to facilitate easy recovery and reuse, thereby reducing metal contamination in the final products. researchgate.net

Green Synthesis Protocols: Developing synthetic routes that employ environmentally benign solvents (like water or ethanol), reduce energy consumption, and minimize waste generation, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Photocatalysis: Exploring light-driven reactions to synthesize complex molecules from this compound under mild conditions, offering an alternative to traditional thermal methods.

These approaches aim to make the synthesis of pharmaceuticals and advanced materials more cost-effective and environmentally friendly.

Exploration of Unconventional Biomedical and Material Applications

Beyond established roles, this compound is a candidate for several unconventional applications, leveraging its unique combination of a diol-binding head, a rigid biphenyl body, and a reactive hydroxyl tail.

Self-Healing Materials: The reversible nature of the boronate ester bond makes it an ideal cross-linker for creating dynamic polymers and hydrogels that can self-repair upon damage, a property highly desirable in tissue engineering and soft robotics. nih.gov

Glycoprotein (B1211001) Separation: Immobilizing the molecule onto a solid support could create novel affinity chromatography materials for the selective capture and purification of glycoproteins from complex biological mixtures, a critical step in diagnostics and biopharmaceutical production. nih.gov

Liquid Crystals: The rigid, rod-like shape of the biphenyl core is a classic structural motif in liquid crystals. Chemical modification of the hydroxyl group could lead to new classes of liquid crystalline materials with applications in displays and optical sensors.

Contact Lens Technology: Phenylboronic acid-modified hydrogels are being explored for their ability to bind wetting agents or deliver ophthalmic drugs directly from a contact lens, and the specific structure of this compound could offer unique advantages in modulating these properties. taylorandfrancis.com

The exploration of these and other novel applications will continue to drive innovation and expand the utility of this versatile chemical compound.

Q & A

Basic: What are the recommended methods for synthesizing 4-(4-Hydroxyphenyl)phenylboronic acid, and how can purity be validated?

Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic precursor. For example, 4-bromophenol can be coupled with phenylboronic acid derivatives under palladium catalysis. Post-synthesis, purification is achieved via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures. Purity validation requires:

  • High-Performance Liquid Chromatography (HPLC): To confirm >95% purity.
  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to verify structural integrity (e.g., aromatic proton shifts at δ 6.8–7.5 ppm and hydroxyl group resonance near δ 5.5 ppm) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+ ≈ 215.03 g/mol) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Skin Contact: Immediate washing with soap and water; consult a physician if irritation persists due to its H317 classification (skin sensitization) .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:
The boronic acid group’s electron-withdrawing nature and the hydroxyl group’s electron-donating resonance effect create a polarized boron center, enhancing nucleophilic reactivity. Computational studies (DFT/B3LYP) reveal:

  • Boron Charge Density: Partial positive charge (NPA analysis: +0.45 e) facilitates transmetalation in Suzuki reactions.
  • Hydrogen Bonding: The hydroxyl group stabilizes intermediates via intramolecular H-bonding with boronic oxygen, lowering activation energy .
  • Reactivity Optimization: Adjusting pH (e.g., ~pH 8.5) maximizes boronate ester formation, critical for coupling efficiency .

Advanced: What methodologies characterize its interactions with glycoproteins, and how are binding affinities quantified?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on gold chips; measure real-time binding kinetics (ka/kd) with glycoproteins like fetuin .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) for boronate-diol esterification. Reported KdK_d values range from 10–100 μM for mannose-rich glycoproteins .
  • Fluorescence Quenching: Monitor Trp/Tyr residue fluorescence changes upon binding; Stern-Volmer analysis reveals static vs. dynamic quenching mechanisms .

Methodological: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:
Discrepancies in reported crystal structures (e.g., bond lengths or angles) arise from polymorphism or hydration states. Mitigation strategies include:

  • Variable-Temperature XRD: Identify phase transitions or solvent-dependent packing.
  • Computational Refinement: Use software like Mercury (CCDC) to compare experimental data with DFT-optimized geometries .
  • Synchrotron Radiation: High-resolution XRD (λ < 1 Å) resolves ambiguities in electron density maps .

Application: What role does this compound play in antiviral research, and what mechanistic insights exist?

Answer:
While direct studies on this compound are limited, analogous phenylboronic acid-modified nanoparticles inhibit viral entry (e.g., Hepatitis C) by binding surface glycoproteins (e.g., E2). Key findings:

  • Binding Specificity: Boronic acid-diol interactions block viral attachment to host cell receptors (IC50 ~5–20 μg/mL) .
  • Structure-Activity Relationship (SAR): Hydroxyl substitution enhances water solubility and reduces cytotoxicity (CC50 > 100 μM) compared to unmodified analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.